![molecular formula C16H14FN3O5S B2549636 methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251548-21-6](/img/structure/B2549636.png)
methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of a thiadiazole, which is a heterocyclic compound containing sulfur and nitrogen. The specific structure mentioned includes a pyrido[2,3-e][1,2,4]thiadiazine moiety, which is a fused ring system combining pyridine and 1,2,4-thiadiazine structures. The presence of a 3-fluoro-4-methylphenyl group suggests potential for bioactivity, as fluorine atoms are often included in pharmaceuticals to modulate activity and increase metabolic stability.
Synthesis Analysis
The synthesis of related thiadiazole derivatives has been explored in various studies. For instance, some 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and shown to possess antihypertensive activity, with the 2-substituted phenyl ring derivatives displaying higher activity . Another study describes the synthesis of 5-phenyl-2,3,5,6-tetrahydro-1,4-thiazin-3-one derivatives from methyl (styrylsulfonyl)acetate, which could be related to the synthesis of the compound . These methods could potentially be adapted to synthesize the target compound by incorporating the appropriate 3-fluoro-4-methylphenyl group and the pyrido[2,3-e] ring system.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized by their conformation and the dihedral angles between rings. For example, a study on a triazolo[3,4-b][1,3,4]thiadiazin compound revealed that the 1,3,4-thiadiazine ring adopts a half-boat conformation, and various dihedral angles between the rings were reported . These structural details are crucial for understanding the molecular interactions and potential binding modes of the compound.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including cyclization and substitution. For instance, thiosemicarbazides derived from a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl moiety can cyclize to form 1,2,4-triazoles and 1,3,4-thiadiazoles . Similarly, 2-substituted 5-amino-1,3,4-thiadiazoles can react with ethyl 2-fluoroacetoacetate to yield fluorinated thiadiazolo[3,2-a]pyrimidines . These reactions could be relevant to the synthesis or further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary widely depending on their specific substituents and structure. For example, fluorogenic reagents based on furan-2-yl acetate derivatives have been developed for the analysis of primary amines, demonstrating good stability in both acidic and basic solutions . This suggests that the stability of the compound could also be influenced by its substituents and the presence of the fluorine atom.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Compounds similar to "methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate" are often synthesized through complex chemical reactions involving multiple steps, including the use of thiosemicarbazides, triazoles, and Schiff bases. These processes are crucial for creating molecules with specific properties, such as antihypertensive α-blocking activity, and low toxicity, demonstrating the compound's potential in medicinal chemistry and drug design (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antioxidant and Anticancer Properties
Related research indicates the exploration of thiadiazole derivatives for their antioxidant and anticancer properties. For example, certain triazolo-thiadiazoles have been studied for their in vitro antioxidant property and anticancer activity against HepG2 cells, suggesting that compounds with similar structural motifs could have potential applications in cancer treatment and oxidative stress reduction (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Antimicrobial Activity
Compounds with thiadiazole moieties have been synthesized and tested for antimicrobial properties. These compounds, including formazans derived from Mannich bases of thiadiazole derivatives, exhibit moderate antimicrobial activity against various bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antitumor Activity
Research on novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety has shown significant antitumor activity, particularly against MGC-803 and Bcap-37 cell lines. This suggests that similar compounds could be valuable in the search for new anticancer drugs, contributing to the ongoing efforts to combat various cancer types (Qin et al., 2020).
Propiedades
IUPAC Name |
methyl 2-[4-(3-fluoro-4-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S/c1-10-5-6-11(8-12(10)17)20-15-13(4-3-7-18-15)26(23,24)19(16(20)22)9-14(21)25-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUKQRMTDNUYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



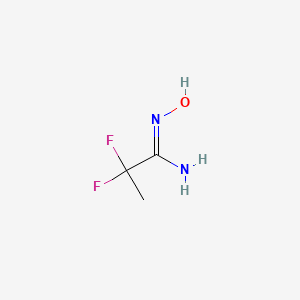
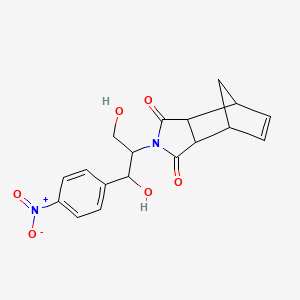
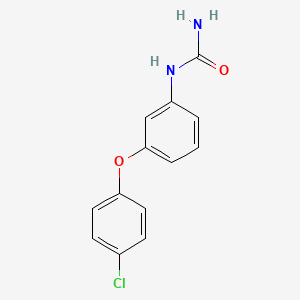
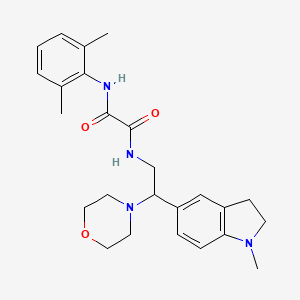
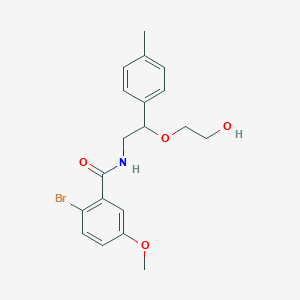
![Ethyl 4-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B2549564.png)
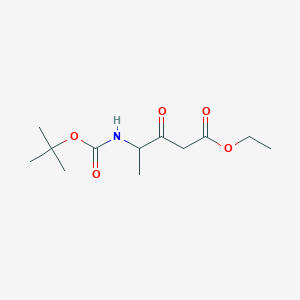
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)

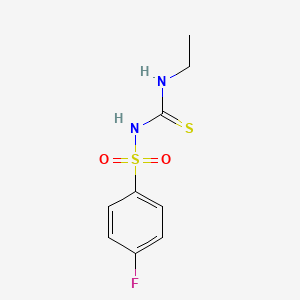
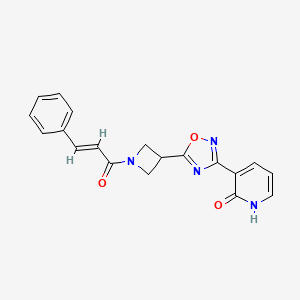
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)